molecular formula C12H21BF3KN2O2 B1487770 Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-61-5

Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No. B1487770
M. Wt: 332.21 g/mol
InChI Key: SJWYRBMGJVWYMY-UHFFFAOYSA-N
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Description

Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate is a boron compound1. It is also known as Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate2.



Synthesis Analysis

The synthesis of Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate is not explicitly mentioned in the search results. However, related compounds such as 1-tert-Butoxycarbonyl-4- (2-formylphenyl)piperazine and 2- (N-Boc-piperazin-1-yl)benzaldehyde are mentioned3, which might be involved in its synthesis.



Molecular Structure Analysis

The molecular formula of Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate is C12H21BF3KN2O21. The molecular weight is 332.21 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate are not explicitly mentioned in the search results.


Scientific Research Applications

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines

    • Summary of Application : This research involves the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .
    • Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
    • Results or Outcomes : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions

    • Summary of Application : This review examines the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Methods of Application : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results or Outcomes : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity

    • Summary of Application : This research involves the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
    • Results or Outcomes : The newly synthesized compounds were evaluated for their antibacterial activity .
  • Personal Protective Equipment

    • Summary of Application : The compound “4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid” is used in the production of personal protective equipment .
    • Results or Outcomes : The use of this compound in personal protective equipment helps to ensure the safety and health of individuals in various industries .
  • Synthesis of 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole

    • Summary of Application : This research involves the synthesis of a new compound, "3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole" .
    • Methods of Application : The compound was synthesized through a multi-step procedure .
    • Results or Outcomes : The synthesized compound was evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
  • Anti-Tubercular Agents
    • Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Results or Outcomes : The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium .

Safety And Hazards

The safety and hazards associated with Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate are not detailed in the search results. However, related compounds such as 1-tert-Butoxycarbonyl-4- (2-formylphenyl)piperazine are classified as Acute Tox. 3 Oral - Skin Sens. 13.


Future Directions

The future directions for research or applications of Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]prop-1-en-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF3N2O2.K/c1-10(13(14,15)16)9-17-5-7-18(8-6-17)11(19)20-12(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWYRBMGJVWYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF3KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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